molecular formula C9H10ClNO3S B14810315 4-Chloro-3-cyclopropoxybenzenesulfonamide CAS No. 1243410-05-0

4-Chloro-3-cyclopropoxybenzenesulfonamide

Cat. No.: B14810315
CAS No.: 1243410-05-0
M. Wt: 247.70 g/mol
InChI Key: PDNYVSCGIHCNFO-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.70 g/mol . It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

4-Chloro-3-cyclopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylbenzenesulfonamide
  • 4-Chloro-3-nitrobenzenesulfonamide
  • 4-Chloro-3-trifluoromethylbenzenesulfonamide

Uniqueness

4-Chloro-3-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals with unique biological activities .

Properties

CAS No.

1243410-05-0

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H10ClNO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

PDNYVSCGIHCNFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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